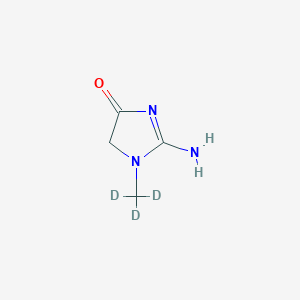

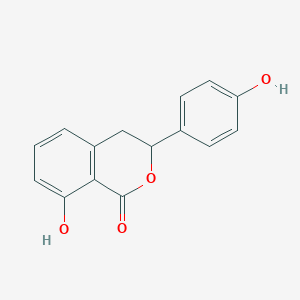

2-氨基-3-(三氘甲基)-4H-咪唑-5-酮

描述

Synthesis Analysis

The synthesis of imidazole derivatives often involves strategic incorporation of substituents to achieve desired structural features. For instance, the catalytic enantioselective synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-imidazol-4(5H)-ones showcases the versatility of imidazole templates in asymmetric synthesis (Etxabe et al., 2015). This approach, among others, could potentially be adapted for the synthesis of "2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one" by incorporating the trideuteriomethyl group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is critical in determining their chemical and physical properties. Studies employing spectroscopic characterization and crystal structure analysis, such as those on 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones, offer insights into the conformational and electronic attributes of imidazole frameworks (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, underlining their utility in synthetic chemistry. For example, the one-pot synthesis of 2,4,5-trisubstituted imidazoles highlights the reactivity of imidazole precursors in multi-component reactions (Yugandar et al., 2016). Such reactions could be relevant for the functionalization of "2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one".

Physical Properties Analysis

The physical properties of imidazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. Research on compounds like 2-amino-4H-imidazol-4-ones provides a foundation for understanding how substituents affect these properties (Ming, 2003).

Chemical Properties Analysis

The chemical behavior of imidazole derivatives, such as their reactivity towards nucleophiles, electrophiles, and other reagents, is a key area of study. Techniques for the functionalization and transformation of imidazole rings, as seen in the synthesis of 1-(methyldithiocarbonyl)imidazole derivatives, shed light on the chemical versatility of these compounds (Sundaram et al., 2007).

科研应用

光物理性质和离子识别

2,4,5-三芳基咪唑是一类重要的药物化学物质,其中包括2-氨基-3-(三氘甲基)-4H-咪唑-5-酮。由于其光物理性质,这些化合物具有高荧光量子产率和大的斯托克斯位移。它们可作为Pt(II)配合物的配体,DNA结构的探针,以及新的治疗剂,因为它们能够与DNA结合或相互作用。对与生物重要离子如F-、OH-、Cu2+、Fe3+和Hg2+相互作用的新型2,4,5-三芳基咪唑基丙氨酸的合成和光物理特性进行了研究,通过分光光度计和荧光光度计滴定(Esteves, Raposo, & Costa, 2013)。

结构研究

对包括与2-氨基-3-(三氘甲基)-4H-咪唑-5-酮类似的化合物在内的2,4,4-三取代-5-氨基-4H-咪唑的晶体和分子结构进行了研究。进行了红外和拉曼光谱研究,并通过X射线衍射确定了一个变体的晶体结构。这些研究有助于了解在不同工作条件下氨基-亚胺互变平衡(Bellanato et al., 1985)。

配位聚合物的合成和性质

4-氨基-3,5-双(咪唑-1-基甲基)-1,2,4-三唑与锰(II)盐反应,与2-氨基-3-(三氘甲基)-4H-咪唑-5-酮密切相关,导致形成四种配位聚合物。对这些聚合物的结构和性质进行了表征,为类似化合物在材料科学和配位化学中的潜在应用提供了见解(Feng et al., 2011)。

2-硫代海达因酮的合成

1-(甲硫代羰基)咪唑,与2-氨基-3-(三氘甲基)-4H-咪唑-5-酮具有相似的结构基元,已被用于高效合成2-硫代海达因酮。这些杂环化合物具有广泛的生物活性,在有机合成中非常重要,特别是作为制备具有广泛应用的合成中间体的起始物(Sundaram et al., 2007)。

咪唑-5(4H)-酮的合成

提出了一种基于芳香异氰酸酯与从偶氮基肉桂酸酰胺衍生的磷氮烷反应合成2-氨基-4-芳基亚甲基-1H-咪唑-5(4H)-酮的方法。研究了所得化合物的光谱-发光性质,表明在光化学和材料科学领域有潜在应用(Smirnov et al., 2018)。

Safety And Hazards

未来方向

性质

IUPAC Name |

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRJAANPRJIHGJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480400 | |

| Record name | Creatinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one | |

CAS RN |

143827-20-7 | |

| Record name | Creatinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)